(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide
Description
The compound “(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide” is a thiazolidinone derivative characterized by a 2-chlorobenzyl group at position 5, a 4-oxo moiety, an m-tolyl (meta-methylphenyl) substituent at position 3, and a cyanoacetamide group at position 2.
The synthesis of such derivatives typically involves cyclocondensation reactions of thiosemicarbazides with α-haloacetic acid derivatives or mercaptoacetic acid, as exemplified in related studies (e.g., ). Crystallographic tools like SHELX and WinGX are often employed for structural validation .
Properties
IUPAC Name |
(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-12-5-4-7-14(9-12)24-19(26)17(10-13-6-2-3-8-16(13)21)27-20(24)15(11-22)18(23)25/h2-9,17H,10H2,1H3,(H2,23,25)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIPXONRVIERMR-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazolidine ring, which is known for its diverse biological activities. The specific structural components include:
- Thiazolidine Ring : A five-membered ring containing sulfur.
- Chlorobenzyl Group : Enhances lipophilicity and may influence biological interactions.
- Cyanoacetamide Moiety : Known for its role in various biological activities.
Antitumor Activity
Research indicates that thiazolidine derivatives exhibit significant antitumor properties. The mechanism of action often involves:
- Induction of Apoptosis : Thiazolidines can trigger programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.
- Inhibition of Tumor Angiogenesis : Compounds like ciglitazone have been shown to reduce vascular endothelial growth factor (VEGF) production, thus inhibiting tumor blood supply.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of thiazolidine derivatives on various cancer cell lines using the MTT assay. The results indicated:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide | A431 (epidermoid carcinoma) | 1.98 ± 1.22 |
| Compound 9 | Jurkat (leukemia) | 1.61 ± 1.92 |
These findings suggest that the compound has comparable potency to established anticancer agents like doxorubicin .
Antifungal Activity
Thiazolidine derivatives have also been explored for antifungal applications. One notable compound, Mycosidine, demonstrated strong antifungal properties against Candida species.
The antifungal activity is attributed to:
- Disruption of Cell Wall Integrity : Alterations in the morphology of fungal cells were observed.
- Glucose Transport Inhibition : The mechanism involves interference with glucose uptake, crucial for fungal survival.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is vital for drug design. Key observations include:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide as an anticancer agent.
Key Findings :
- The compound exhibits significant cytotoxic effects against various cancer cell lines, including NCI-H460 (lung cancer), MCF-7 (breast cancer), and SF-268 (brain cancer).
| Compound | GI50 (μmol/L) | NCI-H460 | MCF-7 | SF-268 |
|---|---|---|---|---|
| This Compound | 12.4 ± 2.3 | 8.33 ± 1.2 | 8.33 ± 1.2 | - |
| Doxorubicin (Control) | - | 0.1 | 0.05 | 0.07 |
These results indicate that the compound has comparable efficacy to established chemotherapeutic agents, suggesting its potential as a lead compound in drug development.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Mechanism of Action :
The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
In Vitro Studies :
Research has demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones.
Study on Anticancer Properties
A comparative study evaluated various thiazolidinone derivatives, where (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide exhibited superior inhibitory effects on tumor cell proliferation compared to other derivatives lacking the chlorobenzyl group.
Antimicrobial Screening
Another investigation focused on the antimicrobial effects against common pathogens, confirming substantial inhibitory activity that supports its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives
Key Observations :
Substituent Position and Electronic Effects :
- The 2-chlorobenzyl group in the target compound introduces steric and electronic effects distinct from analogs with 4-chlorobenzyl () or 2,5-dichlorobenzyl () groups. Halogen positioning influences electron-withdrawing properties and binding affinity .
- The m-tolyl (meta-methylphenyl) group at position 3 contrasts with para-substituted analogs (e.g., p-tolyl in ). Meta-substitution may alter molecular dipole moments and intermolecular interactions .
Cyanoacetamide vs.
Biological Activity: While specific data for the target compound are unavailable, structurally similar thiazolidinones demonstrate anticancer activity via kinase inhibition (e.g., , ). The cyano group may enhance interactions with cysteine residues in target proteins . Compounds with 4-hydroxyphenyl groups () exhibit improved solubility, whereas halogenated derivatives () show higher membrane permeability .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in (thiosemicarbazide cyclization with mercaptoacetic acid) and (ZnCl₂-catalyzed reflux). Yields for similar reactions range from 70–85% .
Research Findings and Implications
- Structural Insights: X-ray crystallography (using SHELX ) confirms the Z-configuration’s prevalence in active thiazolidinones, as E-isomers often show reduced activity .
- Pharmacological Potential: The combination of 2-chlorobenzyl and cyanoacetamide groups suggests dual functionality: halogen-mediated hydrophobic interactions and electrophilic reactivity for covalent binding .
- Limitations : Current evidence lacks direct bioactivity data for the target compound. Future studies should prioritize assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
